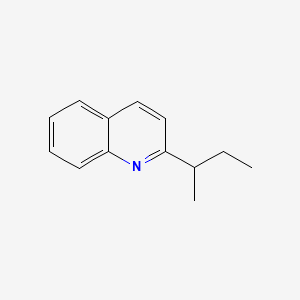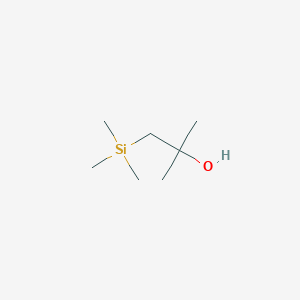
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the pyridinium ring, along with a thiocyanate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be achieved through various synthetic routes. One common method involves the reaction of pyridine with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions typically include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include N-oxide derivatives, reduced pyridinium derivatives, and substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The thiocyanate group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-(Prop-2-en-1-yl)pyridin-1-ium thiocyanate can be compared with other similar compounds, such as:
1-(Prop-2-en-1-yl)pyridin-1-ium bromide: Similar structure but with a bromide anion instead of thiocyanate.
1-(Prop-2-en-1-yl)pyridin-1-ium chloride: Similar structure but with a chloride anion.
1-(Prop-2-en-1-yl)pyridin-1-ium iodide: Similar structure but with an iodide anion.
The uniqueness of this compound lies in its thiocyanate anion, which imparts distinct chemical and biological properties compared to its halide counterparts.
Propiedades
Número CAS |
22320-78-1 |
|---|---|
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
1-prop-2-enylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C8H10N.CHNS/c1-2-6-9-7-4-3-5-8-9;2-1-3/h2-5,7-8H,1,6H2;3H/q+1;/p-1 |
Clave InChI |
SAVVFLKFBNSXMP-UHFFFAOYSA-M |
SMILES canónico |
C=CC[N+]1=CC=CC=C1.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



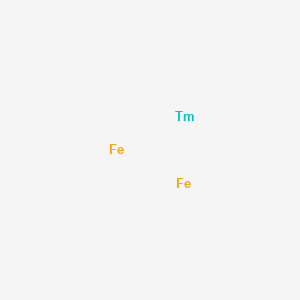
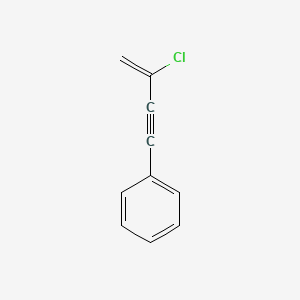
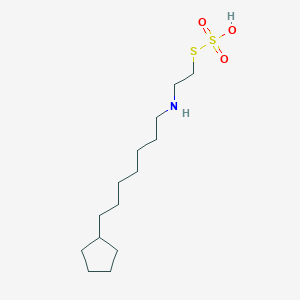
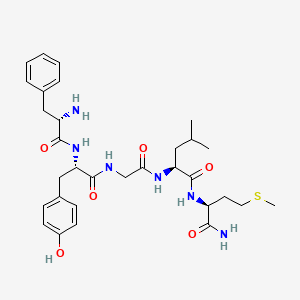
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
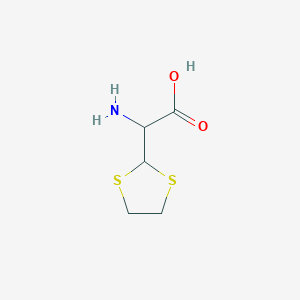
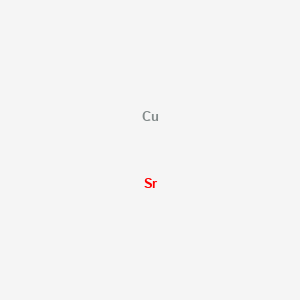


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
